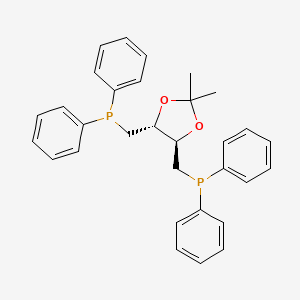

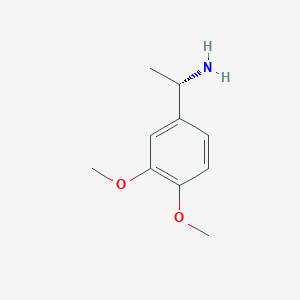

5-(Diethylsulfamoyl)-2-hydroxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Diethylsulfamoyl)-2-hydroxybenzoic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that share some structural similarities, such as the presence of a hydroxybenzoic acid moiety and various substitutions on the aromatic ring. These compounds are of interest due to their potential pharmacological properties and their use as intermediates in the synthesis of various drugs .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes starting from commercially available precursors. For instance, the synthesis of Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate involves a six-step process starting with 5-formylsalicylic acid and includes a Horner–Wadsworth–Emmons-type olefination and a bromination reaction . Similarly, the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid starts from 4-amino-2-hydroxybenzoic acid and involves methylation, thiocyanation, ethylation, and oxidation steps . These methods provide insights into possible synthetic routes that could be adapted for the synthesis of 5-(Diethylsulfamoyl)-2-hydroxybenzoic acid.

Molecular Structure Analysis

The molecular structure of compounds related to 5-(Diethylsulfamoyl)-2-hydroxybenzoic acid is characterized by the presence of a hydroxybenzoic acid core with various substituents that influence their chemical behavior and interaction with biological targets. For example, the crystal structure of a proton-transfer compound of 5-sulfosalicylic acid with 3-aminobenzoic acid shows hydrogen-bonding interactions and a three-dimensional layered polymer structure . These structural analyses are crucial for understanding the potential binding mechanisms and reactivity of 5-(Diethylsulfamoyl)-2-hydroxybenzoic acid.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds provide insights into the reactivity of the hydroxybenzoic acid scaffold. For instance, the olefination and bromination reactions mentioned in the synthesis of Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate and the oxidation step in the synthesis of 4-Amino-5-ethylsulfamoyl-2-methoxybenzoic acid highlight the reactivity of the aromatic ring and the substituents. These reactions are relevant for understanding how 5-(Diethylsulfamoyl)-2-hydroxybenzoic acid might be synthesized and modified.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 5-(Diethylsulfamoyl)-2-hydroxybenzoic acid can be inferred from their synthesis and molecular structure. The solubility, melting points, and stability of these compounds are influenced by their functional groups and overall molecular architecture. For example, the recrystallization of Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate from ethanol suggests its solubility in organic solvents . The molecular recognition study of 3,5-dihydroxybenzoic acid and its derivatives with N-donor compounds indicates the importance of hydrogen bonding in the formation of supramolecular assemblies . These properties are important for the development of 5-(Diethylsulfamoyl)-2-hydroxybenzoic acid as a pharmaceutical agent.

Propiedades

IUPAC Name |

5-(diethylsulfamoyl)-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-3-12(4-2)18(16,17)8-5-6-10(13)9(7-8)11(14)15/h5-7,13H,3-4H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBZQKQAUSKCOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331388 |

Source

|

| Record name | 5-Diethylsulfamoyl-2-hydroxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Diethylsulfamoyl)-2-hydroxybenzoic acid | |

CAS RN |

66306-16-9 |

Source

|

| Record name | 5-Diethylsulfamoyl-2-hydroxy-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

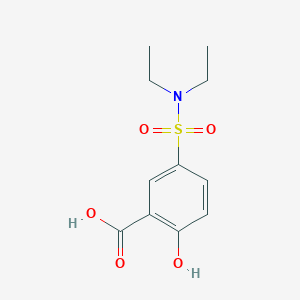

![2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one](/img/structure/B1330787.png)

![[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1330803.png)